molecular formula C24H23N5O3S B14970473 N-[4-({4-[(4-methoxyphenyl)amino]-6-methylpyrimidin-2-yl}amino)phenyl]benzenesulfonamide

N-[4-({4-[(4-methoxyphenyl)amino]-6-methylpyrimidin-2-yl}amino)phenyl]benzenesulfonamide

Cat. No.: B14970473
M. Wt: 461.5 g/mol
InChI Key: TUKSVNLOEXEAFO-UHFFFAOYSA-N
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Description

N-[4-({4-[(4-methoxyphenyl)amino]-6-methylpyrimidin-2-yl}amino)phenyl]benzenesulfonamide is a complex organic compound with a molecular formula of C20H20N4O3S

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-({4-[(4-methoxyphenyl)amino]-6-methylpyrimidin-2-yl}amino)phenyl]benzenesulfonamide typically involves multiple steps. One common method includes the reaction of 4-methoxyaniline with 6-methyl-2,4-dichloropyrimidine to form an intermediate. This intermediate is then reacted with 4-aminobenzenesulfonamide under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and more efficient catalysts to optimize yield and purity. The process may also include purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

N-[4-({4-[(4-methoxyphenyl)amino]-6-methylpyrimidin-2-yl}amino)phenyl]benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .

Scientific Research Applications

N-[4-({4-[(4-methoxyphenyl)amino]-6-methylpyrimidin-2-yl}amino)phenyl]benzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[4-({4-[(4-methoxyphenyl)amino]-6-methylpyrimidin-2-yl}amino)phenyl]benzenesulfonamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various cellular pathways, leading to potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-N-(4-methoxyphenyl)benzenesulfonamide
  • 4-Methyl-N-(2-phenylethynyl)-N-(phenylmethyl)benzenesulfonamide

Uniqueness

N-[4-({4-[(4-methoxyphenyl)amino]-6-methylpyrimidin-2-yl}amino)phenyl]benzenesulfonamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a pyrimidine ring with a sulfonamide group makes it particularly interesting for research in medicinal chemistry .

Properties

Molecular Formula

C24H23N5O3S

Molecular Weight

461.5 g/mol

IUPAC Name

N-[4-[[4-(4-methoxyanilino)-6-methylpyrimidin-2-yl]amino]phenyl]benzenesulfonamide

InChI

InChI=1S/C24H23N5O3S/c1-17-16-23(26-18-12-14-21(32-2)15-13-18)28-24(25-17)27-19-8-10-20(11-9-19)29-33(30,31)22-6-4-3-5-7-22/h3-16,29H,1-2H3,(H2,25,26,27,28)

InChI Key

TUKSVNLOEXEAFO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)NC2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC=C3)NC4=CC=C(C=C4)OC

Origin of Product

United States

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